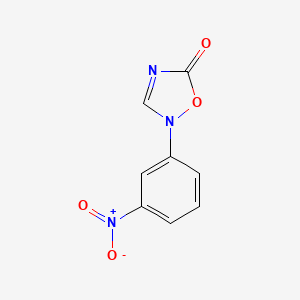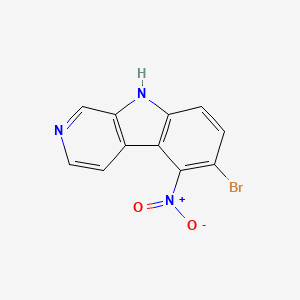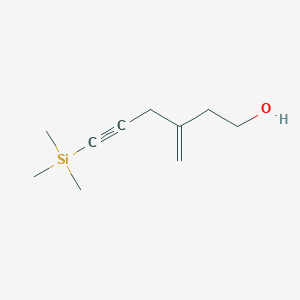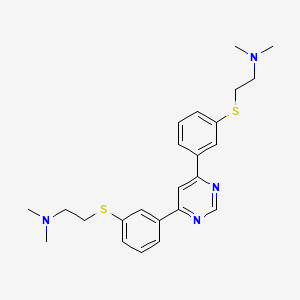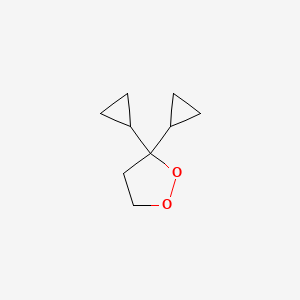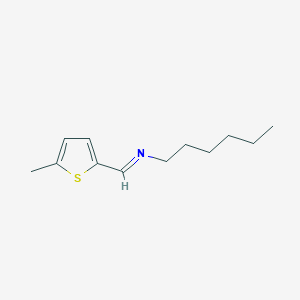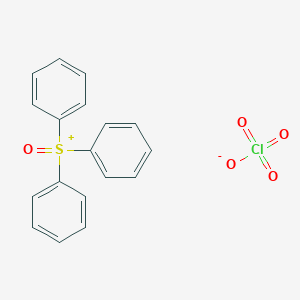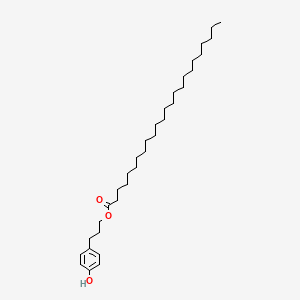
3-(4-Hydroxyphenyl)propyl tetracosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxyphenyl)propyl tetracosanoate is an organic compound with the molecular formula C33H58O3 It is an ester formed from the reaction of 3-(4-hydroxyphenyl)propionic acid and tetracosanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenyl)propyl tetracosanoate typically involves esterification reactions. One common method is the reaction of 3-(4-hydroxyphenyl)propionic acid with tetracosanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then isolated and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)propyl tetracosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-oxophenyl)propionic acid or 3-(4-carboxyphenyl)propionic acid.
Reduction: Formation of 3-(4-hydroxyphenyl)propanol.
Substitution: Formation of 3-(4-halophenyl)propyl tetracosanoate.
Scientific Research Applications
3-(4-Hydroxyphenyl)propyl tetracosanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 3-(4-hydroxyphenyl)propyl tetracosanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release 3-(4-hydroxyphenyl)propionic acid, which may have biological effects. The compound’s long alkyl chain can also interact with lipid membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: A precursor in the synthesis of 3-(4-hydroxyphenyl)propyl tetracosanoate.
Tetracosanoic acid: Another precursor used in the esterification reaction.
3-(4-Methoxyphenyl)propyl tetracosanoate: A similar compound with a methoxy group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of a hydroxyl-substituted aromatic ring and a long alkyl chain. This structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
CAS No. |
141361-42-4 |
|---|---|
Molecular Formula |
C33H58O3 |
Molecular Weight |
502.8 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)propyl tetracosanoate |
InChI |
InChI=1S/C33H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-33(35)36-30-23-24-31-26-28-32(34)29-27-31/h26-29,34H,2-25,30H2,1H3 |
InChI Key |
XWULMHVQXUJFQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


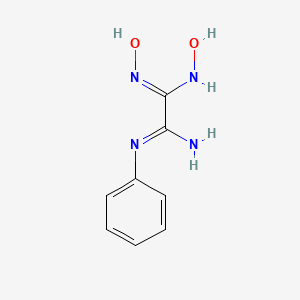
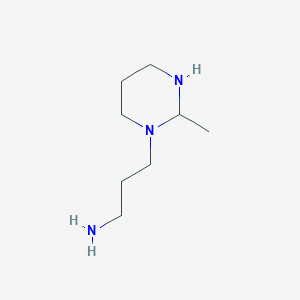
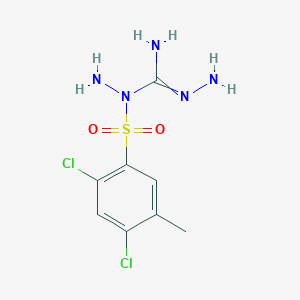
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
